molecular formula C10H12O4 B14270714 5-(2-Oxo-2H-pyran-6-yl)pentanoic acid CAS No. 183960-22-7

5-(2-Oxo-2H-pyran-6-yl)pentanoic acid

Cat. No.: B14270714
CAS No.: 183960-22-7
M. Wt: 196.20 g/mol
InChI Key: VKISOVDSKHKFQB-UHFFFAOYSA-N
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Description

5-(2-Oxo-2H-pyran-6-yl)pentanoic acid is a chemical compound of interest in various research fields, particularly as a potential flavor precursor and a versatile intermediate in organic synthesis. This compound features a 2-oxo-2H-pyran (alpha-pyrone) ring linked to a pentanoic acid chain, a structural motif found in several bioactive molecules. Researchers are exploring its utility in the development of novel flavors and fragrances. Upon pyrolysis, analogous pyrone-derived structures are known to generate key aroma compounds, such as lactones, which contribute valuable milky, buttery, and fruity notes to complex flavor profiles . Beyond flavor research, the 2-pyranone core is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a range of biological activities, including antitumor properties . This makes this compound a valuable scaffold for the synthesis of more complex molecules for biological screening and pharmaceutical development. As a building block, it can be used in condensation and esterification reactions to create novel compounds with potential applications in material science and drug discovery . Our product is supplied as a high-purity material to ensure consistent and reliable research outcomes. This product is intended for laboratory research purposes only and is not classified as a cosmetic, food, or drug product. It is strictly for professional use and is not intended for personal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

183960-22-7

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

5-(6-oxopyran-2-yl)pentanoic acid

InChI

InChI=1S/C10H12O4/c11-9(12)6-2-1-4-8-5-3-7-10(13)14-8/h3,5,7H,1-2,4,6H2,(H,11,12)

InChI Key

VKISOVDSKHKFQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)OC(=C1)CCCCC(=O)O

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of 5 2 Oxo 2h Pyran 6 Yl Pentanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) for Structural Assignment and Conformation Analysis

One-dimensional (1D) NMR provides the initial overview of the proton and carbon environments within the molecule.

¹H NMR Spectroscopy : The proton NMR spectrum of 5-(2-Oxo-2H-pyran-6-yl)pentanoic acid would be expected to show distinct signals for the protons on the pyran ring and the pentanoic acid chain. The chemical shifts of the vinyl protons on the pyran ring would appear in the downfield region, typically between 6.0 and 8.0 ppm, due to the deshielding effect of the conjugated system and the adjacent oxygen atom. The protons of the pentanoic acid chain would resonate in the upfield region, with the methylene (B1212753) group adjacent to the pyran ring appearing at a lower field than the other methylene groups. The carboxylic acid proton would likely appear as a broad singlet at a very downfield chemical shift.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The carbonyl carbons of the lactone and the carboxylic acid would be expected to have the largest chemical shifts (typically >160 ppm). The sp²-hybridized carbons of the pyran ring would resonate in the 100-150 ppm range, while the sp³-hybridized carbons of the pentanoic acid chain would appear in the upfield region (20-60 ppm).

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings through-bond, typically over two to three bonds. For this compound, COSY would be instrumental in confirming the sequence of protons within the pentanoic acid chain by showing correlations between adjacent methylene groups. It would also show correlations between the coupled vinyl protons on the pyran ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹JCH). This allows for the unambiguous assignment of the carbon signal for each protonated carbon by correlating the signals from the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons (typically ²JCH and ³JCH). This is a key technique for connecting different fragments of the molecule. For instance, HMBC would show correlations between the protons of the methylene group adjacent to the pyran ring and the carbons of the pyran ring, thus confirming the link between the pentanoic acid chain and the pyran-6-yl moiety. Correlations from the vinyl protons to the lactone carbonyl carbon would also be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is used for conformational analysis by detecting through-space interactions between protons that are in close proximity. In the case of this compound, NOESY could provide insights into the preferred orientation of the pentanoic acid chain relative to the pyran ring.

Hypothetical ¹H and ¹³C NMR Data for this compound

PositionHypothetical ¹H Chemical Shift (ppm)Hypothetical ¹³C Chemical Shift (ppm)Key HMBC Correlations (Proton to Carbon)
2-~162.0-
3~6.2 (d)~118.0C-2, C-4, C-5
4~7.5 (dd)~145.0C-2, C-3, C-5, C-6
5~6.3 (d)~110.0C-3, C-4, C-6
6-~155.0-
1'~2.5 (t)~34.0C-2', C-3', C-5, C-6
2'~1.7 (m)~24.0C-1', C-3', C-4'
3'~1.4 (m)~28.0C-1', C-2', C-4', C-5'
4'~2.4 (t)~33.0C-2', C-3', C-5'
5' (COOH)~12.0 (br s)~178.0-

Advanced NMR Techniques for Detailed Characterization

For a more in-depth analysis, advanced NMR techniques could be employed. For example, techniques like 1D-TOCSY (Total Correlation Spectroscopy) could be used to identify all protons within a spin system, which would be particularly useful for the pentanoic acid chain. Furthermore, residual dipolar coupling (RDC) measurements in a partially oriented medium could provide long-range structural information and further refine the conformational analysis.

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Molecular Formula Determination

HRESIMS is a highly accurate technique used to determine the exact mass of a molecule. For this compound (C₁₀H₁₂O₄), the expected monoisotopic mass would be calculated. By comparing the experimentally measured mass to the theoretical mass with a high degree of accuracy (typically to within a few parts per million), the elemental composition can be confidently determined. This is a critical step in confirming the identity of the compound.

Expected HRESIMS Data for this compound

IonCalculated m/z
[M+H]⁺197.0708
[M+Na]⁺219.0528
[M-H]⁻195.0552

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) and its subsequent fragmentation to produce a series of product ions. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would be expected, including the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂) from the pyran and carboxylic acid moieties. Cleavage of the pentanoic acid chain would also produce a series of fragment ions that could be used to confirm the structure of the side chain. Analysis of these fragmentation pathways helps to piece together the molecular structure.

Quantitative Analysis using Isotope-Labeled Internal Standards in Mass Spectrometry

For the quantitative analysis of this compound in a complex matrix, mass spectrometry coupled with the use of isotope-labeled internal standards is the gold standard. A stable isotope-labeled version of the analyte (e.g., containing ¹³C or ²H) is synthesized and added to the sample at a known concentration. Since the internal standard is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. The ratio of the signal from the analyte to the signal from the internal standard is used to accurately quantify the concentration of the analyte, correcting for any sample loss during preparation or variations in instrument response. This method provides high precision and accuracy for quantitative studies.

X-ray Crystallography for Solid-State Structural Analysis

There is currently no publicly available X-ray crystallographic data for this compound. The determination of a crystal structure is fundamental for understanding the precise atomic arrangement of a molecule in the solid state. Such an analysis would provide invaluable insights into the following aspects of its structure.

Determination of Absolute and Relative Configurations

Without experimental crystallographic data, the absolute and relative stereochemistry of any chiral centers within this compound cannot be definitively determined. While the core structure as named does not inherently possess a chiral center, derivatives or specific crystalline forms could exhibit chirality.

Intermolecular Interactions and Crystal Packing

Details regarding the intermolecular forces that govern the crystal packing of this compound are not available. It is plausible that hydrogen bonding involving the carboxylic acid group would be a dominant interaction, potentially leading to the formation of dimers or more extended networks. However, without experimental data, any description of these interactions remains speculative.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Specific Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound are not present in the surveyed literature. While general characteristic absorption frequencies for the functional groups present in the molecule can be predicted, experimentally obtained spectra are necessary for a detailed analysis.

Based on the structure, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (Carboxylic Acid)3300-2500 (broad)
C=O stretch (α,β-Unsaturated Lactone)~1720
C=O stretch (Carboxylic Acid)~1710
C=C stretch (Pyranone Ring)~1650 and ~1570
C-O stretch (Lactone and Carboxylic Acid)1300-1000

The UV-Vis spectrum would be expected to show absorptions corresponding to the π → π* transitions of the conjugated system within the 2H-pyran-2-one ring. The exact position of the absorption maximum (λmax) would provide information about the extent of conjugation and the electronic environment of the chromophore.

Computational Chemistry and Theoretical Investigations of 5 2 Oxo 2h Pyran 6 Yl Pentanoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a standard method for investigating the electronic properties of molecules. mdpi.comnih.gov These calculations are used to predict molecular structure, reactivity, and various spectroscopic properties by approximating the solution to the Schrödinger equation. mdpi.comamrita.edu

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For 5-(2-Oxo-2H-pyran-6-yl)pentanoic acid, this process involves minimizing the energy of the molecule to find its ground-state equilibrium structure. Calculations are commonly performed using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. nih.gov

The optimization would confirm the planarity of the α,β-unsaturated lactone ring of the 2H-pyran-2-one moiety. The pentanoic acid side chain, being a flexible alkyl chain, would possess multiple rotational degrees of freedom. The calculations would yield precise bond lengths, bond angles, and dihedral angles for the most stable conformer in the gas phase. The electronic structure analysis reveals the distribution of electron density, highlighting the electronegative oxygen atoms of the carbonyl groups, which are regions of high electron density.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound Calculated at the B3LYP/6-311++G(d,p) level of theory.

ParameterBond/AngleCalculated Value
Bond LengthC=O (Lactone)1.21 Å
Bond LengthC=O (Carboxylic Acid)1.22 Å
Bond LengthO-H (Carboxylic Acid)0.97 Å
Bond LengthC-O (Lactone Ring)1.36 Å
Bond AngleO=C-O (Lactone)120.5°
Bond AngleC-C-C (Alkyl Chain)112.4°
Dihedral AngleC1-C2-C3-C4 (Alkyl Chain)-178.5°

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. rsc.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. dntb.gov.ua

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyran-2-one ring, which contains π-bonds. The LUMO is likely distributed over the same conjugated system, particularly on the electrophilic carbon atoms of the α,β-unsaturated carbonyl system. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is an important indicator of chemical stability; a smaller gap suggests higher reactivity. rsc.org

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). These descriptors provide quantitative measures of the molecule's reactivity profile. materialsciencejournal.org

Table 2: Hypothetical FMO Energies and Chemical Reactivity Descriptors

ParameterSymbolValue (eV)
HOMO EnergyEHOMO-6.45
LUMO EnergyELUMO-1.21
Energy GapΔE5.24
Electronegativityχ3.83
Chemical Hardnessη2.62
Global Electrophilicityω2.80

DFT calculations are widely used to predict spectroscopic data, which can aid in the structural confirmation of synthesized compounds. nih.gov

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be estimated, typically showing good correlation with experimental values. researchgate.net

IR Spectroscopy: The vibrational frequencies of the molecule can be computed from the second derivatives of the energy. The resulting theoretical IR spectrum shows characteristic peaks for the functional groups present, such as the C=O stretching vibrations for the lactone and carboxylic acid (typically around 1700-1750 cm-1), the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm-1), and C=C stretching in the pyran ring (around 1600-1650 cm-1). nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding UV-Vis absorption spectrum. For this compound, transitions would likely involve π→π* excitations within the conjugated pyran-2-one system, which would determine its maximum absorption wavelength (λmax). materialsciencejournal.org

Table 3: Hypothetical Predicted Spectroscopic Data

SpectroscopyParameterPredicted ValueAssignment
1H NMRChemical Shift (δ)7.25 ppmH on C3 of pyran ring
13C NMRChemical Shift (δ)162.5 ppmC=O (Lactone)
IRWavenumber (ν)1735 cm-1C=O stretch (Lactone)
IRWavenumber (ν)1710 cm-1C=O stretch (Carboxylic Acid)
UV-VisWavelength (λmax)295 nmπ→π* transition

DFT is a valuable tool for exploring potential reaction pathways, identifying intermediates, and locating transition states. researchgate.net For this compound, several reactions could be investigated. The pyran-2-one ring can act as a diene in Diels-Alder reactions, and DFT can be used to calculate the activation energies for cycloadditions with various dienophiles. rsc.orgrsc.org The carboxylic acid functional group can undergo reactions like esterification. researchgate.net

By mapping the potential energy surface, computational chemists can determine the activation barrier for a given reaction step. Transition state theory can then be used to calculate theoretical reaction rates. This analysis helps to predict whether a proposed reaction is kinetically feasible and can distinguish between different possible mechanisms. researchgate.net For example, in an acid-catalyzed esterification reaction, DFT could be used to model the protonation steps and the tetrahedral intermediate, calculating the energy of each transition state along the pathway. researchgate.net

Table 4: Hypothetical Activation Energy for a Reaction Step

Reaction TypeReaction StepCalculated Activation Energy (kcal/mol)
Diels-Alder Cycloaddition[4+2] reaction with ethylene25.8
EsterificationTetrahedral intermediate formation15.3

Molecular Dynamics (MD) Simulations

While DFT calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. aip.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions over time. acs.org

For a molecule with a flexible side chain like this compound, MD simulations are ideal for exploring its conformational landscape in a solvent, such as water. researchgate.netelsevierpure.com The simulation would track the rotations around the single bonds of the pentanoic acid chain, revealing the most populated conformations (e.g., extended, folded, or coiled).

Furthermore, MD simulations provide detailed information about solute-solvent interactions. They can quantify the number and lifetime of hydrogen bonds between the carboxylic acid and lactone carbonyl groups and the surrounding water molecules. amrita.edu This information is critical for understanding the molecule's solubility and how it interacts with its environment. The simulation can also reveal how the flexible tail might shield the pyranone ring or, conversely, adopt conformations that leave it exposed for reaction. nih.gov

Table 5: Hypothetical Findings from an MD Simulation in Water

ParameterFinding
Dominant ConformationThe pentanoic acid chain predominantly adopts a partially folded conformation.
Hydrogen Bonding (Carboxyl)The carboxylic acid group forms an average of 3.5 hydrogen bonds with water molecules.
Hydrogen Bonding (Lactone)The lactone carbonyl oxygen forms an average of 1.8 hydrogen bonds with water molecules.
Radial Distribution FunctionShows a high probability of finding water molecules within 3 Å of the carboxylic acid group.

Solvent Effects on Molecular Structure and Reactivity

The surrounding solvent environment can significantly influence the molecular structure, stability, and reactivity of 2-pyranone derivatives. Computational studies employ various solvent models to simulate these effects, with the Polarizable Continuum Model (PCM) and the Self-Consistent Reaction Field (SCRF) method being common approaches. researchgate.netmdpi.com These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in a simulated solution phase.

Theoretical investigations on analogous compounds, such as 2-imino-2H-pyran derivatives, have demonstrated that solvent polarity can play a crucial role in tautomeric equilibria. researchgate.net For instance, the relative stabilities of different tautomeric forms can be significantly altered by the specific interactions between the solute and solvent molecules. In polar solvents like DMSO or acetone, the formation of hydrogen bonds between the solvent and hydroxyl groups of an open-chain tautomer can lead to its stabilization over the cyclic pyranone form. researchgate.net

Density Functional Theory (DFT) calculations on a novel zwitterionic Schiff base derivative of 2-pyran-2-one in both the gaseous state and in chloroform (B151607) highlighted the role of the solvent in stabilizing specific tautomeric forms. najah.eduresearchgate.net These studies indicate that the calculated binding energies of molecular complexes can be lower in polar solvents compared to non-polar ones, affecting the formation and stability of such complexes. researchgate.net

The following interactive table illustrates the conceptual effect of solvent polarity on the relative energy of a hypothetical tautomeric equilibrium in a 2-pyranone system, based on general principles observed in related compounds.

Quantum Chemical Computation Approaches for Advanced Structural Studies

A variety of quantum chemical computation methods are utilized to perform advanced structural studies on 2-pyranone derivatives, providing detailed insights into their geometric and electronic properties. Ab initio calculations, such as the Hartree-Fock (HF) method, and Density Functional Theory (DFT) are the most prominent approaches. ijcce.ac.irijcce.ac.irresearchgate.net

DFT methods, particularly with hybrid functionals like B3LYP, are widely used for their balance of computational cost and accuracy. najah.eduresearchgate.netresearchgate.net These methods, combined with appropriate basis sets such as 6-31G(d,p) or the more extensive 6-311++G(d,p), allow for the optimization of molecular geometries and the calculation of various molecular properties. ijcce.ac.irresearchgate.net For instance, a systematic study on substituted 2-pyranones utilized the B3LYP/6-311++G** method to investigate their structural characteristics in the electronic ground state. researchgate.net

Ab initio calculations, while often more computationally intensive, can provide highly accurate results. The HF/6-31G(d,p) level of theory has been employed to study the geometric optimization, thermodynamic parameters, and conformational analysis of pyrano[2,3-d]pyrimidine derivatives. ijcce.ac.irijcce.ac.irresearchgate.net

These computational approaches are instrumental in:

Determining Stable Conformers: Identifying the most stable three-dimensional arrangement of atoms in the molecule.

Calculating Geometric Parameters: Predicting bond lengths, bond angles, and dihedral angles with high precision.

Investigating Electronic Structure: Analyzing the distribution of electrons within the molecule, including frontier molecular orbitals (HOMO and LUMO).

Simulating Spectroscopic Properties: Predicting vibrational frequencies (IR and Raman) and NMR chemical shifts to aid in the interpretation of experimental data. mdpi.com

The choice of computational method and basis set is crucial for obtaining reliable results and is often validated by comparing calculated data with experimental findings where available.

Theoretical Studies on Pyranone Ring Aromaticity and Stability

The concept of aromaticity is a key factor in understanding the stability and reactivity of cyclic conjugated systems. For the 2-pyranone ring, which is a six-membered heterocyclic system with conjugated double bonds, its aromatic character is a subject of theoretical investigation.

One of the common computational methods to quantify aromaticity is the Nucleus Independent Chemical Shift (NICS) calculation. ijcce.ac.irresearchgate.net NICS values are calculated at the center of the ring and at points above and below the ring plane. researchgate.net Negative NICS values are indicative of aromatic character, signifying a diamagnetic ring current, while positive values suggest anti-aromaticity. researchgate.net

Theoretical studies on pyrano[2,3-d]pyrimidine derivatives, which contain a pyran ring, have utilized NICS calculations at the HF/6-31G(d,p) level of theory to assess the aromaticity of the pyran moiety. ijcce.ac.irresearchgate.net These studies have shown that the pyran ring in such fused systems can exhibit some degree of aromatic character. researchgate.net

The stability of pyranone derivatives is also explored through the analysis of their thermodynamic parameters, which can be calculated using computational methods. ijcce.ac.irresearchgate.net For instance, the Gibbs free energy of different isomers can be compared to determine their relative thermodynamic stabilities. mdpi.com DFT calculations on pyran-2,4-dione derivatives have been used to assess the relative stabilities of different tautomeric forms, revealing that the 2,4-dione isomer is the most thermodynamically stable. mdpi.com

The following interactive table provides hypothetical NICS(0) values for a series of heterocyclic rings to illustrate the relative aromaticity, based on general trends observed in computational studies.

Reaction Mechanisms and Kinetics of 5 2 Oxo 2h Pyran 6 Yl Pentanoic Acid and Its Pyranone Moiety

Ring-Opening Reactions of the 2H-Pyran-2-one Moiety

The presence of an electron-withdrawing carbonyl group in conjugation with the ring's double bonds renders the 2H-pyran-2-one system electrophilic, making it prone to reactions that can lead to the opening of the lactone ring. researchgate.net

The 2H-pyran-2-one nucleus possesses three primary electrophilic centers that are vulnerable to nucleophilic attack: the C-2, C-4, and C-6 positions. clockss.orgimist.ma The specific site of attack and the subsequent reaction pathway are dependent on the nature of the nucleophile and the substitution pattern of the pyranone ring.

Generally, nucleophilic reactions lead to the opening of the pyranone ring, which can then be followed by rearrangements and recyclizations to form new carbocyclic or heterocyclic systems. clockss.orgresearchgate.net For instance, reactions with various nitrogen and carbon nucleophiles are a convenient route for synthesizing a diverse range of molecular architectures. clockss.org The initial step typically involves the attack of the nucleophile on one of the electrophilic carbon centers, leading to the cleavage of the endocyclic C-O bond and formation of an open-chain intermediate. researchgate.netimist.ma

Table 1: Electrophilic Centers of the 2H-Pyran-2-one Ring for Nucleophilic Attack

Position Description
C-2 Carbonyl carbon, highly electrophilic.
C-4 Part of a Michael acceptor system.

| C-6 | Part of a Michael acceptor system, often a primary site of attack leading to ring opening. clockss.org |

This is an interactive data table. You can sort and filter the data as needed.

Substituents on the pyranone ring play a crucial role in modulating its reactivity and directing the course of ring-opening reactions. The electronic properties and position of these substituents can alter the electrophilicity of the C-2, C-4, and C-6 carbons.

Decarboxylation is a key reaction for pyranone derivatives, particularly those bearing a carboxylic acid group. For instance, 4-(methylthio)-2-oxo-6-aryl-2H-pyran-3-carboxylic acids can be efficiently decarboxylated under microwave-assisted basic conditions. bohrium.com The mechanism involves the use of a base, such as potassium hydroxide (B78521), in an alcoholic solvent like methanol (B129727). Experimental evidence from reactions conducted in deuterated methanol (CD3OD) suggests that the solvent acts as a proton source in the final step of the hydrodecarboxylation process. bohrium.com While acidic conditions using reagents like polyphosphoric acid can also induce decarboxylation, they often require higher temperatures and result in lower yields. bohrium.com It is also a common subsequent step in Diels-Alder reactions, where the initial cycloadduct readily eliminates carbon dioxide. researchgate.netresearchgate.net

Cycloaddition Reactions (e.g., Diels-Alder) of the Pyranone Scaffold

The conjugated diene system within the 2H-pyran-2-one ring makes it an excellent participant in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. clockss.orgresearchgate.net In these reactions, the pyranone typically acts as the diene component, reacting with a variety of dienophiles, such as alkynes and vinyl ethers. researchgate.netresearchgate.net

A characteristic feature of the Diels-Alder reaction with 2H-pyran-2-ones is the subsequent elimination of a molecule of carbon dioxide from the initial bicyclic adduct, leading to the formation of highly functionalized aromatic compounds. mdpi.comresearchgate.net Computational studies on reactions with non-symmetrically substituted alkynes suggest a polar and asynchronous two-step mechanism. researchgate.net

The reactivity in these cycloadditions is sensitive to the electronic nature of substituents on the pyranone ring. Electron-donating groups tend to increase the reactivity of the pyranone diene. mdpi.com The position of the substituent is also critical; a strong electron-donating group at the C-5 position markedly enhances reactivity, whereas the same group at the C-6 position can decrease reactivity due to increased electron delocalization in the diene system. mdpi.com

Table 2: Effect of Substituent Position on Diels-Alder Reactivity of 2H-Pyran-2-ones

Substituent (p-methoxyphenyl) Position Relative Reactivity (Conversion %) Rationale
C-5 80% Strong electron-donating effect enhances diene reactivity.

| C-6 | 15% | Increased delocalization of electrons in the diene system decreases reactivity. mdpi.com |

This is an interactive data table based on data for a para-methoxyphenyl substituent reacting with an acetylenedicarboxylate. mdpi.com You can sort and filter the data as needed.

For 5-(2-Oxo-2H-pyran-6-yl)pentanoic acid, the substituent at C-6 would be predicted to decrease its reactivity in Diels-Alder reactions compared to an unsubstituted or C-5 substituted pyranone. mdpi.com

Photochemical Transformations of the Pyranone Ring System

The 2H-pyran-2-one scaffold is known to participate in various photochemical reactions. clockss.org One of the fundamental photochemical processes is the valence isomerization between 2H-pyrans and their corresponding open-chain cis-dienone isomers. nih.gov For example, irradiation of trans-β-ionone leads to a mixture of cis-β-ionone and a 2H-pyran. nih.gov Furthermore, photochemical rearrangements have been observed where 4H-pyran-4-ones can be converted into isomeric 2H-pyran-2-ones upon irradiation with a medium-pressure mercury lamp. rsc.org These transformations highlight the susceptibility of the pyranone ring system to undergo significant structural changes under the influence of UV light.

Kinetic Studies of Key Reactions

For photochemical isomerizations, the conversion of cis-β-ionone to its 2H-pyran form has been studied, yielding rate constants and activation energies for both the forward and reverse reactions. nih.gov In the realm of cycloadditions, the reactivity of 2H-pyran-2-thiones with strained alkynes has been investigated, and second-order rate constants have been determined experimentally, validating computational predictions. acs.orgrsc.org These studies confirm that the reaction rates are influenced by factors such as the aromaticity of the pyranone analog, with less aromatic substrates showing higher reactivity. nsf.govnih.gov

Table 3: Selected Kinetic Data for Reactions of Pyranone-Related Scaffolds

Reaction Type Reactants Rate Constant (k) Activation Energy (Ea)
Photochemical Isomerization cis-β-ionone → 2H-pyran k₁ = 1.4 x 10⁻³ s⁻¹ (at 327 K) 20 Kcal/mol

| Photochemical Isomerization | 2H-pyran → cis-β-ionone | k₋₁ = 1.3 x 10⁻⁴ s⁻¹ (at 327 K) | 27 Kcal/mol |

This is an interactive data table based on data reported for the β-ionone system. nih.gov You can sort and filter the data as needed.

These kinetic parameters underscore the dynamic nature of the pyranone system and provide a basis for predicting the behavior of derivatives like this compound in similar chemical transformations.

Determination of Reaction Rates and Rate Constants

The rate of a chemical reaction is a measure of how quickly reactants are converted into products. It is typically expressed as the change in concentration of a reactant or product per unit of time. The rate constant, k, is a proportionality constant that relates the reaction rate to the concentrations of the reactants. The determination of these parameters is fundamental to understanding and controlling chemical processes.

Experimental determination of reaction rates often involves monitoring the concentration of a reactant or product over time using techniques such as spectroscopy (UV-Vis, NMR), chromatography, or other analytical methods. The data obtained can then be used to derive the rate law and the rate constant for the reaction.

While specific rate constants for reactions involving this compound are not readily found in the literature, studies on related pyran-containing molecules provide examples of how such kinetic data are determined. For instance, the valence isomerization between a cis-dienone and a 2H-pyran has been studied, and the rate constants for the forward and reverse reactions were determined. nih.gov In another example, the kinetics of the formation of a tetrahydrobenzo[b]pyran derivative was investigated, and the observed rate constant was calculated. physchemres.org

Table 1: Illustrative Reaction Rate Constants for Reactions Involving Pyran Derivatives

ReactionCompound ClassRate Constant (k)Conditions
cis-Dienone to 2HP Isomerization (k₁)2H-Pyran1.4 × 10⁻³ s⁻¹327 K
2HP to cis-Dienone Isomerization (k₋₁)2H-Pyran1.3 × 10⁻⁴ s⁻¹327 K
Tetrahydrobenzo[b]pyran FormationTetrahydrobenzo[b]pyrankobs = 26.31 M⁻¹ min⁻¹35.0 °C in water/ethanol (2:1)

This table presents data from related pyran structures to illustrate the concept of reaction rates and is not specific to this compound.

Kinetic Isotope Effects for Mechanistic Insights

The kinetic isotope effect (KIE) is a powerful tool used to elucidate reaction mechanisms. wikipedia.org It is defined as the ratio of the rate constant of a reaction with a reactant containing a lighter isotope to the rate constant of the same reaction with a reactant containing a heavier isotope (e.g., kH/kD for hydrogen/deuterium). wikipedia.orglibretexts.org By measuring the change in reaction rate upon isotopic substitution at a specific atomic position, valuable information about the rate-determining step and the nature of the transition state can be obtained. princeton.edu

Primary kinetic isotope effects are observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. libretexts.org Secondary kinetic isotope effects occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org

While there is a lack of specific studies reporting kinetic isotope effects for reactions of this compound or even the general 2-oxo-2H-pyran ring system, the principles of KIE can be hypothetically applied to understand its potential reaction mechanisms. For instance, in a reaction involving the cleavage of a C-H bond on the pyranone ring in the rate-determining step, a significant primary kinetic isotope effect would be expected upon substitution of that hydrogen with deuterium.

Table 2: General Interpretation of Kinetic Isotope Effects (KIE)

Type of KIETypical Value (klight/kheavy)Mechanistic Implication
Primary (H/D)> 2The C-H bond is being broken or formed in the rate-determining step of the reaction.
Secondary (H/D)0.7 - 1.5Isotopic substitution is at a position remote to the reaction center; can provide information on hybridization changes.
Inverse (H/D)< 1The transition state has a stiffer bond to the isotope than the reactant.

This table provides a general guide to the interpretation of KIEs and does not represent experimental data for this compound.

The application of KIE studies to the reactions of the pyranone moiety, such as in cycloaddition reactions or nucleophilic ring-opening, could provide detailed insights into the transition state structures and the degree of bond breaking and formation at various stages of the reaction. whiterose.ac.uk Future research in this area would be invaluable for a complete mechanistic understanding of this class of compounds.

Analytical Methodologies for 5 2 Oxo 2h Pyran 6 Yl Pentanoic Acid

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of 5-(2-Oxo-2H-pyran-6-yl)pentanoic acid, enabling its separation from complex matrices. The selection of a specific technique is contingent on the analytical objectives, such as the required resolution, speed, and sensitivity.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase (RP) HPLC is particularly well-suited for this purpose. A typical RP-HPLC method would employ a C18 stationary phase, which separates compounds based on their hydrophobicity.

The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often with an acidic modifier like formic acid or phosphoric acid. sielc.com The acid serves to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. Detection can be accomplished using a variety of detectors, including Ultraviolet (UV) detection, as the 2-pyrone ring system is chromophoric. For more selective and sensitive detection, mass spectrometry (MS) can be coupled with HPLC (LC-MS).

ParameterTypical Conditions
Stationary Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% formic acid
Elution Mode Gradient or isocratic
Flow Rate 0.5 - 1.5 mL/min
Detection UV (e.g., at 254 nm or 300 nm), MS (ESI)

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. However, due to the low volatility and polar nature of the carboxylic acid group in this compound, direct analysis by GC is challenging. libretexts.org Therefore, derivatization is a mandatory step to increase the volatility and thermal stability of the analyte. libretexts.org

Common derivatization strategies for carboxylic acids include esterification to form more volatile esters, or silylation to create silyl (B83357) esters. libretexts.orgresearchgate.net For instance, reacting the carboxylic acid with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar -COOH group into a less polar and more volatile -COOSi(CH3)3 group. usherbrooke.ca Once derivatized, the compound can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on its mass spectrum and fragmentation pattern. mdpi.com

ParameterTypical Conditions (after derivatization)
Derivatization Agent BSTFA, Diazomethane, or an alcohol with acid catalyst
Stationary Phase Non-polar or semi-polar (e.g., DB-5MS, HP-5MS)
Injector Temperature 250 - 300 °C
Oven Program Temperature gradient (e.g., 50 °C to 300 °C)
Carrier Gas Helium or Hydrogen
Detection Mass Spectrometry (Electron Ionization - EI)

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Separations

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve faster separations, higher resolution, and increased sensitivity compared to conventional HPLC. sielc.com For the analysis of this compound, UPLC can drastically reduce analysis times, which is particularly beneficial for high-throughput screening. frontiersin.org

The principles of separation in UPLC are analogous to HPLC, with reversed-phase chromatography being the most common mode. The enhanced performance of UPLC is often coupled with mass spectrometry (UPLC-MS/MS), providing a powerful tool for the rapid and sensitive quantification of the target analyte in complex biological or environmental samples. frontiersin.org

Supercritical Fluid Chromatography (SFC)-Mass Spectrometry

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.gov SFC offers advantages such as high efficiency, fast separations, and reduced organic solvent consumption. nih.gov For the analysis of moderately polar compounds like this compound, SFC can be an effective technique.

To enhance the elution of polar analytes, a polar organic solvent, known as a modifier (e.g., methanol), is often added to the supercritical CO2. nih.gov The addition of additives like ammonium (B1175870) formate (B1220265) or acetate (B1210297) to the modifier can further improve peak shape and ionization efficiency when SFC is coupled with mass spectrometry (SFC-MS). nih.govuva.es SFC-MS is a promising technique for the analysis of this compound, offering a "greener" alternative to LC-MS. acs.org

ParameterTypical Conditions
Mobile Phase Supercritical CO2 with a modifier (e.g., Methanol)
Modifier Additive Ammonium formate or ammonium acetate (e.g., 5-20 mM)
Stationary Phase Various, including silica, diol, and ethylpyridine
Back Pressure 100 - 200 bar
Detection Mass Spectrometry (ESI or APCI)

Ion-Exchange Chromatography and Ion-Pair Reversed-Phase HPLC for Carboxylic Acid Analysis

Given the presence of a carboxylic acid group, which is ionized at neutral pH, ion-exchange chromatography (IEC) and ion-pair reversed-phase HPLC are specialized techniques that can be employed for the analysis of this compound.

Ion-Exchange Chromatography (IEC) separates molecules based on their net charge. technologynetworks.com Anion-exchange chromatography is suitable for the analysis of carboxylic acids, where the negatively charged carboxylate anion interacts with a positively charged stationary phase. researchgate.netgoogle.com Elution is typically achieved by increasing the ionic strength or changing the pH of the mobile phase. nih.gov

Ion-Pair Reversed-Phase HPLC is a modification of RP-HPLC where an ion-pairing reagent is added to the mobile phase. itwreagents.com For the analysis of an acidic compound like this compound, a cationic ion-pairing reagent, such as a quaternary ammonium salt (e.g., tetrabutylammonium), is used. fishersci.compharmaguideline.com This reagent forms a neutral ion-pair with the negatively charged analyte, which can then be retained and separated on a standard reversed-phase column. itwreagents.comsigmaaldrich.com

TechniquePrinciple
Ion-Exchange (Anion) Separation based on the electrostatic interaction between the negatively charged carboxylate and a positively charged stationary phase. researchgate.net
Ion-Pair Reversed-Phase A cationic ion-pairing agent in the mobile phase forms a neutral complex with the analyte, allowing for separation on a C18 column. medcraveonline.com

Sample Preparation and Derivatization Strategies for Enhanced Analytical Performance

Effective sample preparation is crucial for obtaining reliable and accurate analytical results. The primary goals of sample preparation are to remove interfering matrix components, concentrate the analyte, and convert it into a form that is suitable for the chosen analytical technique.

For the analysis of this compound, common sample preparation techniques include solid-phase extraction (SPE) and liquid-liquid extraction (LLE). SPE, using a sorbent that can retain the analyte while allowing impurities to pass through, is a widely used method for cleaning up complex samples. nih.gov

As previously mentioned, derivatization is often essential for GC analysis to increase volatility. libretexts.org However, derivatization can also be beneficial for LC-based methods. nih.gov For instance, derivatizing the carboxylic acid can improve its chromatographic behavior or enhance its detectability. nih.gov Specific derivatization reagents can be used to introduce a fluorescent tag or a group that ionizes more efficiently in a mass spectrometer, thereby increasing the sensitivity of the analysis. nih.govnih.gov The choice of derivatization strategy depends on the analytical technique and the desired outcome. thermofisher.com

StrategyPurpose
Silylation Increases volatility and thermal stability for GC analysis by converting the carboxylic acid to a silyl ester. usherbrooke.ca
Esterification Increases volatility for GC analysis by converting the carboxylic acid to an ester. libretexts.org
Acylation Can be used to introduce a fluorinated group for enhanced detection by electron capture detection (ECD) in GC. libretexts.org
Amidation A common reaction for derivatizing carboxylic acids prior to LC analysis, which can improve chromatographic behavior and ionization in mass spectrometry. nih.gov

Quantitative Analytical Methods for this compound

The development of robust quantitative analytical methods is crucial for the accurate determination of this compound in research and quality control settings. While specific validated methods for this exact compound are not extensively detailed in publicly available literature, established methodologies for structurally similar pyran-2-one derivatives and carboxylic acids provide a strong foundation for its analysis. Typically, these methods are based on chromatographic separation followed by sensitive detection.

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a common approach for the quantification of compounds containing a chromophore like the 2-pyrone ring system. The selection of an appropriate stationary phase, such as a C18 column, and the optimization of the mobile phase composition are critical for achieving good separation from potential matrix interferences.

For more complex matrices or when lower detection limits are required, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. By monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode, LC-MS/MS can provide highly accurate and precise quantification of the target analyte, even in the presence of co-eluting substances. The validation of such methods typically involves assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable results.

Below are tables detailing hypothetical HPLC and LC-MS/MS methods that could be adapted and validated for the quantitative analysis of this compound, based on methods for analogous compounds.

Table 1: Illustrative HPLC-UV Method Parameters for the Analysis of this compound

ParameterValue
Instrumentation HPLC system with UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (gradient)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Run Time 15 min

Table 2: Representative LC-MS/MS Method Parameters for the Analysis of this compound

ParameterValue
Instrumentation UPLC system coupled to a Triple Quadrupole Mass Spectrometer
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transition (Hypothetical) m/z 197 -> m/z 153
Collision Energy 15 eV
Limit of Quantification (LOQ) ~1-10 ng/mL

It is imperative to note that these parameters are illustrative and would require rigorous method development and validation for the specific application and matrix in which this compound is being quantified.

Applications of 5 2 Oxo 2h Pyran 6 Yl Pentanoic Acid in Advanced Chemical Synthesis and Materials Science

Role as a Chemical Building Block for Complex Architectures

The inherent reactivity of the 2-pyrone ring system, coupled with the functionality of the pentanoic acid chain, makes 5-(2-oxo-2H-pyran-6-yl)pentanoic acid a valuable precursor for the synthesis of intricate molecular architectures. researchgate.net The 2-pyrone moiety can act as a versatile building block for key intermediates in both synthetic organic and medicinal chemistry due to the presence of a conjugated diene and an ester group. researchgate.netnih.gov

The 2-pyrone ring is susceptible to nucleophilic attack at the C2, C4, and C6 positions, often leading to ring-opening and subsequent rearrangement to form new heterocyclic or carbocyclic systems. clockss.org This reactivity provides a powerful tool for the synthesis of diverse molecular scaffolds. For instance, reactions with various nitrogen nucleophiles can lead to the formation of pyridones, quinolines, and other nitrogen-containing heterocycles. clockss.org

The general mechanism for these transformations involves the initial attack of the nucleophile on one of the electrophilic centers of the pyrone ring, leading to the opening of the lactone. The resulting intermediate can then undergo intramolecular cyclization to form a new ring system. The specific outcome of the reaction is highly dependent on the nature of the nucleophile, the substitution pattern of the pyrone, and the reaction conditions.

NucleophileResulting HeterocycleReference
AmmoniaPyridone clockss.org
HydrazinePyridazinone clockss.org
HydroxylamineIsoxazolone clockss.org

These ring transformation reactions offer a synthetic route to a wide range of heterocyclic compounds that would be challenging to access through other methods. The presence of the pentanoic acid side chain in this compound adds another layer of complexity and potential for further functionalization of the resulting heterocyclic systems.

The conjugated diene system within the 2-pyrone ring makes it an excellent participant in cycloaddition reactions, particularly the Diels-Alder reaction. wikipedia.org This allows for the construction of complex bicyclic lactones, which can serve as intermediates in the synthesis of natural products and other biologically active molecules. kfupm.edu.sa The reaction of 2-pyrones with alkynes, for example, can lead to the formation of substituted benzene (B151609) derivatives after the extrusion of carbon dioxide. wikipedia.org

The versatility of 2-pyrones as starting materials has been explored for nearly a century in various ring-forming processes. researchgate.net Direct pericyclic annulations, such as [4+2] cycloadditions, are effective for accessing synthetically versatile bicyclic compounds. researchgate.net The ability to functionalize the 2-pyrone ring prior to the cycloaddition reaction provides a means to introduce a variety of substituents into the final product with high regioselectivity. nih.gov

The pentanoic acid chain of this compound can be utilized to tether the molecule to other reactive partners, enabling intramolecular cycloadditions or other complex transformations. This can lead to the formation of highly elaborate polycyclic structures with well-defined stereochemistry.

Integration into Polymer Synthesis and Design

The dual functionality of this compound, possessing both a polymerizable lactone ring and a reactive carboxylic acid group, makes it an attractive candidate for the design of novel polymers with tailored properties.

Ring-opening polymerization (ROP) is a powerful technique for the synthesis of polyesters from cyclic lactone monomers. wikipedia.org The driving force for ROP is typically the relief of ring strain in the cyclic monomer. wikipedia.org While 2-pyrones are six-membered rings and thus have less ring strain than smaller lactones, ROP can still be induced under appropriate catalytic conditions. The resulting polymers would feature ester linkages in the main chain, making them potentially biodegradable.

The polymerization of this compound via ROP would produce a polyester (B1180765) with pendant carboxylic acid groups. These functional groups can be used to modify the properties of the polymer, such as its solubility, hydrophilicity, and adhesion. They can also serve as handles for post-polymerization modification, allowing for the attachment of other functional molecules.

Polymerization MethodPotential CatalystResulting Polymer Structure
Anionic ROPMetal alkoxidesPolyester with pendant carboxylate salts
Cationic ROPProtic or Lewis acidsPolyester with pendant carboxylic acids
Ring-Opening Metathesis Polymerization (ROMP)Organometallic catalystsUnsaturated polyester with pendant carboxylic acids

The presence of the conjugated diene system in the polymer backbone, resulting from the ROP of the 2-pyrone ring, could also impart unique optical and electronic properties to the material.

Beyond homopolymerization, this compound can be used as a functional comonomer in copolymerizations with other cyclic esters or vinyl monomers. This allows for the precise tuning of the properties of the resulting copolymer. For example, copolymerization with a hydrophobic monomer could lead to the formation of amphiphilic block copolymers that can self-assemble into micelles or other nanostructures in aqueous solution. nih.gov

The carboxylic acid functionality can also be used to create cross-linked polymer networks. For instance, the acid groups can react with diols or epoxides to form a three-dimensional polymer structure. These cross-linked materials could find applications as hydrogels, coatings, or adhesives. The ability to introduce functional groups into the polymer backbone via ROP of monomers like this compound is a significant advantage over conventional chain-growth polymerization of vinyl monomers. wikipedia.org

Catalysis and Reaction Development Utilizing the Compound's Functionalities

The unique combination of functional groups in this compound suggests its potential use in catalysis and reaction development.

The carboxylic acid moiety can act as a Brønsted acid catalyst for a variety of organic transformations, such as esterifications, transesterifications, and aldol (B89426) reactions. The attachment of the carboxylic acid to the pyrone scaffold could influence its catalytic activity and selectivity compared to simple carboxylic acids.

The 2-pyrone ring itself can participate in catalytic cycles. For example, the conjugated diene system can coordinate to transition metals, potentially enabling novel catalytic transformations. There is growing interest in the use of pyrone derivatives in metal-catalyzed reactions, including cross-coupling and cycloaddition reactions. nih.govacs.org

Furthermore, the entire molecule could be used as a ligand for metal catalysts. The chelation of a metal center by both the lactone oxygen and the carboxylic acid group could lead to the formation of well-defined catalytic species with unique reactivity. The development of catalysts based on readily available and renewable feedstocks like pyrone derivatives is an active area of research. nih.gov

Functional GroupPotential Catalytic RoleExample Reaction
Carboxylic AcidBrønsted Acid CatalystEsterification
2-Pyrone RingLigand for Transition MetalsCross-Coupling Reactions
Bifunctional (Lactone + Carboxylic Acid)Chelating LigandAsymmetric Catalysis

Potential in Functional Materials Design

The unique combination of a lactone, a conjugated diene system within the pyrone ring, and a terminal carboxylic acid group in this compound makes it a promising candidate for the design of functional materials. The pyranone moiety can impart specific electronic characteristics, while the carboxylic acid functionality allows for its incorporation into larger molecular architectures, such as polymers, or for anchoring onto surfaces.

While specific experimental data on the optical and electronic properties of this compound are not extensively documented, the general characteristics of the 2-pyrone system and the influence of its substituents can be understood through computational studies and analysis of related derivatives. The electronic absorption spectra of 2-pyrone derivatives are primarily governed by π-π* transitions within the conjugated system of the heterocyclic ring.

Theoretical investigations using Time-Dependent Density Functional Theory (TD-DFT) on various α- and γ-pyrone derivatives have provided insights into their electronic absorption spectra. These studies indicate that the position and intensity of absorption bands are sensitive to the nature and position of substituents on the pyrone ring. For instance, the introduction of a nitro group, an electron-withdrawing group, into the pyrone ring has been shown to decrease the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), leading to a red-shift in the absorption spectrum and an increase in the reactivity of the compound. nih.gov Conversely, chloro-substituents have been observed to have a more significant effect on the band position and intensity than hydroxyl or nitro groups. nih.gov

In the case of this compound, the pentanoic acid group at the 6-position is an alkyl chain, which is generally considered to be a weak electron-donating group through an inductive effect. This would be expected to have a modest influence on the electronic transitions of the pyrone ring compared to strongly electron-donating or withdrawing groups. TD-DFT calculations on natural styrylpyrones have demonstrated that the maximum wavelength of absorption (λmax) is influenced by both structural parameters, such as the length of conjugated double bonds, and electronic descriptors. nih.gov

The following table summarizes the calculated electronic properties for a selection of substituted pyrone derivatives from computational studies, illustrating the impact of different functional groups on their electronic structure.

Compound/SystemComputational MethodCalculated HOMO (eV)Calculated LUMO (eV)Calculated Energy Gap (eV)Predicted λmax (nm)
Pyrano[3,2-c]quinoline Derivative 1DFT/B3LYB/6-311G(p,d)----
Nitro-Pyrano[3,2-c]quinoline Derivative 2DFT/B3LYB/6-311G(p,d)--Decreased vs. 1Red-shifted vs. 1
Chloro-Pyrano[3,2-c]quinoline Derivative 3DFT/B3LYB/6-311G(p,d)----
Natural StyrylpyronesTD-DFT/B3P86/6-31+G(d,p)---Varies with structure

Note: Specific HOMO/LUMO values for the pyrano[3,2-c]quinoline derivatives were not provided in the source, only the trend of the energy gap.

The development of π-conjugated polymers is a significant area of materials science, with applications in organic electronics such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The 2-pyrone ring, with its inherent conjugated diene system, can be a valuable component in the backbone of such polymers. The carboxylic acid functionality of this compound provides a reactive handle for polymerization reactions, such as condensation polymerization, to form polyesters or polyamides.

While the direct polymerization of this compound into a π-conjugated system has not been specifically reported, the potential for such applications can be inferred from related research. For example, 2-pyrone-4,6-dicarboxylic acid (PDC) has been identified as a novel platform chemical that can be produced from renewable resources and has the potential to be used in the synthesis of bio-based polymers. nih.govnih.gov The presence of two carboxylic acid groups in PDC allows for the formation of polyesters and other polymers, highlighting the utility of pyrone carboxylic acids as monomers.

The synthesis of copolymers of pyrrole (B145914) and its derivatives through electrochemical polymerization is a well-established method for creating conductive and functional polymers. nih.gov The properties of these copolymers can be tuned by the choice of comonomers. It is conceivable that a pyrrole derivative of this compound could be synthesized and subsequently electropolymerized to create a novel copolymer with unique electronic and functional properties.

Environmental Fate and Degradation Studies of Pyranone Containing Compounds

Hydrolytic Stability and Degradation Pathways in Aqueous Environments

The hydrolytic stability of pyranone-containing compounds is largely influenced by the reactivity of the α,β-unsaturated lactone (2-pyranone) ring. This structure is susceptible to hydrolysis, a process that can be catalyzed by both acidic and basic conditions. youtube.com

Under neutral or alkaline conditions, the hydrolysis of lactones, which are cyclic esters, is a significant degradation pathway. youtube.comresearchgate.net The reaction involves the cleavage of the ester bond within the pyranone ring. In base-catalyzed hydrolysis, often termed saponification, a hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the lactone. youtube.com This leads to the formation of a tetrahedral intermediate which then collapses, breaking the acyl-oxygen bond and opening the ring to form a carboxylate and a hydroxyl group. youtube.comnih.gov The final product is the corresponding hydroxy acid. youtube.com For α,β-unsaturated carbonyl compounds, hydrolysis proceeds efficiently at a pH range of approximately 11 to 13. google.com

Acid-catalyzed hydrolysis also leads to ring-opening. In this mechanism, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of a tetrahedral intermediate. Subsequent proton transfers facilitate the cleavage of the ester bond, yielding the open-chain hydroxy acid. youtube.com Studies on γ-butyrolactone and δ-valerolactone have shown that acid-catalyzed hydrolysis proceeds via acyl cleavage. nih.gov

The rate and mechanism of hydrolysis can be influenced by the specific structure of the compound and the environmental conditions, such as pH and temperature.

Table 1: General Mechanisms of Lactone Hydrolysis Click on a mechanism to see more details.

ConditionCatalystKey StepsPrimary Product
AlkalineHydroxide Ion (OH⁻)1. Nucleophilic attack on carbonyl carbon. 2. Formation of tetrahedral intermediate. 3. Ring opening (acyl-oxygen bond cleavage).Hydroxy acid (in carboxylate form)
In this pathway, the hydroxide ion directly attacks the ester linkage, leading to the formation of a transient tetrahedral intermediate. The subsequent reformation of the carbonyl group results in the cleavage of the ring structure. youtube.comnih.gov
AcidicHydronium Ion (H₃O⁺)1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Formation of tetrahedral intermediate. 4. Proton transfer and ring opening.Hydroxy acid
Acid catalysis enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. This is followed by a series of proton transfers that facilitate the departure of the leaving group and opening of the lactone ring. youtube.com

Photolytic Degradation Mechanisms and Identification of Photoproducts

Pyranone-containing compounds, particularly those with a 2H-pyran-2-one structure, can undergo degradation upon exposure to sunlight. researchgate.netresearchgate.net Photolytic degradation involves the absorption of ultraviolet (UV) or visible light, which can lead to various photochemical reactions, including isomerization, ring-opening, and fragmentation. nih.gov

The photochemistry of 2H-pyran-2-ones has been shown to proceed through several pathways. One common mechanism involves the photochemical ring-opening of the pyranone structure to form ketene (B1206846) isomers. researchgate.net For instance, the irradiation of 5-cyano-2H-pyran-2-one resulted in its complete conversion to a mixture of ring-opened ketene isomers and a ring-closed Dewar lactone. researchgate.net Dewar lactones are bicyclic isomers that can be formed through an electrocyclic reaction.

Subsequent irradiation of these intermediates can lead to further degradation. The Dewar lactone photoproduct, for example, can undergo decarboxylation (loss of CO₂) to yield cyclobutadiene (B73232) derivatives. researchgate.net Continued exposure to light may result in the decomposition of these derivatives into smaller, more volatile compounds like acetylene. researchgate.net

In addition to isomerization and fragmentation, photo-oxidation processes can contribute to the degradation of pyranone derivatives, particularly in the presence of oxygen. researchgate.net These reactions can lead to the formation of various oxidized species. researchgate.net The specific photoproducts formed depend on the structure of the parent compound, the wavelength of light, and the presence of other substances in the environment. nih.gov

Table 2: Potential Photoproducts from the Degradation of 2H-Pyran-2-one Derivatives This table is based on studies of related pyranone structures.

Photoproduct TypeFormation MechanismPotential Subsequent Fate
Ketenes (ring-opened isomers)Photochemical ring-openingReaction with water to form carboxylic acids
Irradiation can break the C-O bond in the lactone ring, leading to the formation of highly reactive ketene intermediates. researchgate.net
Dewar Lactones (bicyclic isomers)Electrocyclic ring closurePhotochemical decarboxylation
This valence isomer is formed by a [2+2] cycloaddition reaction upon UV irradiation. It is often an intermediate in the further degradation of the pyranone. researchgate.net
Cyclobutadiene derivativesDecarboxylation of Dewar lactoneDecomposition to smaller molecules (e.g., acetylenes)
The loss of a molecule of carbon dioxide from the Dewar lactone intermediate can yield highly strained and reactive cyclobutadiene structures. researchgate.net
Oxidized DerivativesPhoto-oxidationFurther degradation or mineralization
In the presence of oxygen, excited state molecules can react to form various oxygenated products, a process often responsible for the loss of activity in photochromic pyrans. researchgate.net

Bio-degradation Mechanisms of Related Lactone Structures

Biodegradation is a key process in the environmental fate of many organic compounds, including those with lactone structures. laus.groupnih.gov Microorganisms in soil and water can produce enzymes capable of metabolizing these compounds. mdpi.comresearchgate.net The primary mechanism for the biodegradation of lactones is enzymatic hydrolysis of the ester bond, a reaction catalyzed by enzymes known as lactonases or esterases. mdpi.com

Lactone hydrolases are a specific class of enzymes that catalyze the ring-opening of the lactone to form the corresponding hydroxy acid. mdpi.com This initial step often results in a significant reduction of the biological activity or toxicity of the parent compound. For example, the mycotoxin zearalenone, which contains a large lactone ring, is detoxified by lactone hydrolases that specifically hydrolyze this ring. mdpi.com The catalytic mechanism typically involves a nucleophilic attack by a serine residue in the enzyme's active site on the carbonyl carbon of the lactone, leading to cleavage of the ester bond. mdpi.com

The resulting hydroxy acid can then be further metabolized by the microorganism through pathways such as beta-oxidation, a common process for breaking down fatty acids. mdpi.com The ability to degrade lactones is widespread among various bacteria and fungi. mdpi.comresearchgate.net The efficiency of biodegradation can depend on environmental factors such as the availability of nutrients, temperature, pH, and the microbial community present. nih.gov

Table 3: Enzymes and Microorganisms Involved in the Biodegradation of Lactone Structures Click on an entry to learn more.

Enzyme ClassMechanism of ActionExample Microorganisms
Lactone Hydrolases (Lactonases)Catalyzes the hydrolytic cleavage of the lactone ring to form a hydroxy acid.Sphingomonas paucimobilis (produces LigI for pyrone hydrolysis), various fungi and bacteria. mdpi.commdpi.comnih.gov
These enzymes show specificity for the lactone ring structure. The hydrolysis they catalyze is a key detoxification step for certain bioactive lactones and initiates the microbial degradation process. mdpi.com
CarboxylesterasesExhibit broader substrate specificity and can hydrolyze a variety of ester bonds, including those in lactones.Widespread in bacteria, fungi, plants, and animals. mdpi.com
While not specific to lactones, the general ester-hydrolyzing activity of these enzymes contributes to the environmental degradation of these compounds.

Future Research Directions and Unexplored Avenues for 5 2 Oxo 2h Pyran 6 Yl Pentanoic Acid

Development of Novel and Sustainable Synthetic Routes to the Compound

The development of efficient and environmentally benign synthetic methods for accessing substituted 2-pyrones is a topic of considerable interest. nih.gov Future research should focus on adapting and optimizing these modern catalytic strategies for the specific synthesis of 5-(2-Oxo-2H-pyran-6-yl)pentanoic acid. Transition metal catalysis, in particular, offers a wealth of opportunities. Methodologies involving palladium nih.gov, ruthenium researchgate.net, and nickel nih.gov have proven effective for constructing the 2-pyrone ring and could be tailored for this target. For instance, a palladium-catalyzed coupling and lactonization sequence could be a viable strategy. nih.gov

Furthermore, the ascent of organocatalysis presents a sustainable alternative to metal-based systems. nih.govresearchgate.net N-Heterocyclic Carbene (NHC) catalysis, for example, has emerged as a powerful tool for the synthesis of 2-pyrones through various annulation strategies. rsc.org Exploring NHC-catalyzed routes could lead to milder reaction conditions and improved atom economy.

A comparative overview of potential catalytic systems for future development is presented below.

Table 1: Potential Catalytic Systems for Sustainable Synthesis

Catalyst Type Example Catalyst/System Potential Reaction Type Key Advantages for Future Research
Transition Metal Palladium complexes (e.g., PdCl₂(PPh₃)₂) Carbonylative cross-coupling, Sonogashira coupling followed by cyclization nih.gov High efficiency, functional group tolerance, well-established reactivity. nih.gov
Transition Metal Ruthenium complexes (e.g., [RuCl₂(p-cymene)]₂) Cyclization reactions researchgate.net Alternative reactivity to palladium, potential for novel transformations. researchgate.net
Organocatalyst N-Heterocyclic Carbenes (NHCs) [3+3] Annulation reactions rsc.org Metal-free, promotes sustainability, unique reaction pathways. rsc.org

| Organocatalyst | Cinchona Alkaloid Derivatives | Asymmetric Diels-Alder reactions nih.gov | Potential for enantioselective synthesis, bifunctional activation. nih.gov |

Exploration of Advanced Catalytic Applications of its Derivatives

The inherent functionality of this compound, specifically the carboxylic acid group, provides a prime opportunity for its development into a novel catalyst or ligand. The acid moiety can be readily transformed into a variety of functional groups (esters, amides, etc.) that can coordinate with metal centers or act as hydrogen-bond donors in organocatalysis.

Future research could explore:

Ligand Synthesis: The pentanoic acid chain could be functionalized with phosphine, amine, or other coordinating groups to create novel ligands for transition metal catalysis. These new ligands could influence the selectivity and activity of known catalytic reactions.

Organocatalyst Development: Amidation of the carboxylic acid with a chiral amine, for instance, could yield a derivative capable of acting as a bifunctional organocatalyst, similar in concept to cinchona alkaloid-based catalysts that activate substrates through multiple hydrogen bonding interactions. nih.gov

Polymer-Supported Catalysts: The compound could be anchored to a solid support via its carboxylic acid group, facilitating catalyst recovery and reuse, which is a key principle of green chemistry. semanticscholar.org

In-depth Mechanistic Studies using Cutting-Edge Techniques

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing protocols and designing new transformations. Future work should leverage a combination of computational and experimental techniques.

Computational Chemistry: Density Functional Theory (DFT) calculations can provide deep insights into reaction pathways, transition state energies, and the origins of selectivity. acs.orgmdpi.com Such studies have been successfully applied to understand cycloaddition reactions involving 2-pyrones and could be used to model novel synthetic routes to the target compound. acs.org

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the compound's interactions with solvents, reagents, or even biological macromolecules, providing a dynamic picture of its behavior. mdpi.com

Advanced Spectroscopy: In-situ spectroscopic methods, such as ReactIR or advanced NMR techniques, can be employed to monitor reaction progress in real-time, identify transient intermediates, and gather kinetic data to elucidate complex reaction networks.

These advanced studies will build a predictive understanding of the compound's chemical behavior, accelerating the development of its applications.

Design and Synthesis of Structurally Diverse Analogs for Purely Chemical Exploration

The 2-pyrone scaffold is a versatile platform for creating a library of structurally diverse molecules. researchgate.net Systematic modification of this compound would allow for a thorough exploration of its structure-property relationships. Future synthetic campaigns should target analogs with modifications at key positions.

Table 2: Proposed Analogs for Chemical Exploration

Modification Site Proposed Modification Synthetic Goal
Pyrone Ring (C3, C4, C5) Introduction of halogens, alkyl, or aryl groups. To systematically probe the electronic and steric effects on the pyrone's reactivity in reactions like Diels-Alder. nih.gov
Pentanoic Acid Chain Varying the chain length (e.g., propanoic to heptanoic). To understand the impact of chain length on physical properties and potential self-assembly.
Pentanoic Acid Chain Introducing functional groups (e.g., hydroxyl, amino, alkyne). To create handles for bioconjugation or for building more complex molecular architectures.

The synthesis of these analogs would rely on the diverse synthetic methodologies available for 2-pyrones, including metal-catalyzed cross-coupling and electrophilic cyclization reactions. nih.govresearchgate.net

Application in Emerging Material Science Paradigms

The unique combination of a reactive, conjugated 2-pyrone ring and a terminal carboxylic acid makes this compound an attractive candidate for the development of novel functional materials.

Polymer Science: The carboxylic acid group is a classic functional handle for polymerization. The compound could serve as a monomer to create novel polyesters or polyamides. The 2-pyrone moiety incorporated into the polymer backbone could impart unique thermal, optical, or electronic properties.

Functional Materials: 2-pyrone derivatives have been investigated as scaffolds for molecules with interesting photophysical properties. mdpi.com Future research could explore the potential of the target compound and its analogs in the design of fluorescent sensors, organic light-emitting diodes (OLEDs), or other advanced materials. The pyrone core can be part of a donor-acceptor system, and the pentanoic acid chain allows for tuning solubility and processability. mdpi.com

Nanomaterials: The compound could be used as a surface functionalizing agent for nanoparticles, modifying their properties and enabling their dispersion in various media. For example, it could be grafted onto the surface of metal oxide nanoparticles to improve their compatibility with polymer matrices. samipubco.com

By leveraging its distinct structural features, this compound could become a valuable building block in the next generation of advanced materials.

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